molecular formula C19H20N4O2S B11613608 6-(Furan-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(Furan-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11613608
M. Wt: 368.5 g/mol
InChI Key: BJBRYKMJIGYZQQ-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex heterocyclic compound that features a unique fusion of furan, triazine, and benzoxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the pentylsulfanyl group. The triazine and benzoxazepine rings are then constructed through cyclization reactions under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can be achieved through the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazine ring can be reduced to form dihydrotriazines.

    Substitution: The pentylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazine ring can produce dihydrotriazines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

6-(Furan-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.

    Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Furan-2-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 6-(Furan-2-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Uniqueness

Compared to similar compounds, 6-(Furan-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to the presence of the pentylsulfanyl group. This group can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

6-(furan-2-yl)-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C19H20N4O2S/c1-2-3-6-12-26-19-21-18-16(22-23-19)13-8-4-5-9-14(13)20-17(25-18)15-10-7-11-24-15/h4-5,7-11,17,20H,2-3,6,12H2,1H3

InChI Key

BJBRYKMJIGYZQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CO4)N=N1

Origin of Product

United States

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